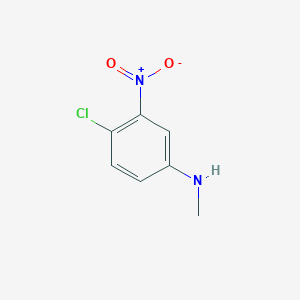

4-chloro-N-methyl-3-nitroaniline

Description

4-Chloro-3-nitroaniline (CAS: 635-22-3, C₆H₅ClN₂O₂) is a halogenated nitroaromatic compound with a molecular weight of 172.57 g/mol . It is characterized by a melting point of 99–101°C and is commonly used as an intermediate in the synthesis of azo dyes, pharmaceuticals, and organic compounds . The compound is classified as very toxic (Hazard Class 6.1), causing hemolytic anemia, testicular atrophy, and liver/spleen damage in subchronic rodent studies . Its toxicity aligns with other aromatic nitro and amino compounds, likely due to reactive nitro and chloro substituents that enhance oxidative stress and metabolic disruption .

Propriétés

IUPAC Name |

4-chloro-N-methyl-3-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-9-5-2-3-6(8)7(4-5)10(11)12/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKWYUIABSIEMJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60167562 | |

| Record name | Aniline, 4-chloro-N-methyl-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16330-03-3 | |

| Record name | Aniline, 4-chloro-N-methyl-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016330033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aniline, 4-chloro-N-methyl-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reductive Methylation via Formylation-Alkylation Sequences

The synthesis of N-methyl nitroanilines often employs a two-step formylation-alkylation strategy to achieve selective methylation. As demonstrated in the preparation of N-methyl-p-nitroaniline (CN101580473B), this method avoids over-alkylation by temporarily protecting the amine group through formylation.

Step 1: Formylation of Nitroaniline

The primary amine of 4-chloro-3-nitroaniline reacts with formic acid under mild conditions to yield N-formyl-4-chloro-3-nitroaniline. This intermediate stabilizes the amine, preventing undesired di-methylation in subsequent steps. Patent data indicate near-quantitative formylation efficiency (>95%) at 20–30°C using excess formic acid.

Step 2: Alkylation with Methyl Iodide

The formylated intermediate undergoes alkylation in polar aprotic solvents (e.g., N,N-dimethylformamide, DMF) with methyl iodide (CH₃I) in the presence of a strong base, typically potassium tert-butoxide. A molar ratio of 1:1.1–1.5 (formyl intermediate:CH₃I) ensures complete methylation. For example, reacting 0.04 mol of N-formyl-p-nitroaniline with 0.044 mol CH₃I in DMF at room temperature for 8 hours achieved a 94.7% yield of N-methyl-N-formyl-p-nitroaniline.

Step 3: Reductive Deformylation

The final step involves reducing the formyl group using sodium borohydride (NaBH₄) in ethanol. This selectively removes the formyl protecting group while retaining the methyl substituent. A representative procedure using 0.01 mol N-methyl-N-formyl-p-nitroaniline and 0.015 mol NaBH₄ yielded 93.2% N-methyl-p-nitroaniline after recrystallization.

Adaptation for 4-Chloro-N-Methyl-3-Nitroaniline

Substituting 4-chloro-3-nitroaniline into this protocol would follow analogous conditions. Critical factors include:

-

Solvent Selection : DMF ensures solubility of intermediates.

-

Stoichiometry : A 10–15% excess of CH₃I compensates for volatility.

-

Temperature Control : Room temperature minimizes side reactions.

Acid-Catalyzed Direct Methylation Strategies

Sulfuric Acid-Mediated Methylation with Formaldehyde

An alternative single-step method, optimized for 4-fluoro-N-methyl-3-nitroaniline (CN105622426A), utilizes concentrated sulfuric acid as both catalyst and solvent. This approach is adaptable to chloro derivatives by replacing the fluoro-substituted starting material.

Reaction Mechanism

In this system, formaldehyde acts as the methylating agent via in situ formation of methylene intermediates. The strong acid environment protonates the amine, enhancing electrophilicity for nucleophilic attack by formaldehyde.

Optimized Parameters

-

Acid Concentration : 85–98% sulfuric acid maximizes protonation without causing sulfonation.

-

Temperature Profile : Initial reaction at 30–35°C prevents exothermic runaway, followed by gradual heating to 45–50°C for completion.

-

Stoichiometry : A 1:1.1–1.4 molar ratio (amine:paraformaldehyde) ensures full conversion.

Case Study

A scaled-up synthesis of 4-fluoro-N-methyl-3-nitroaniline using 250 kg of starting material, 250 kg paraformaldehyde, and 1125 kg 98% H₂SO₄ achieved >95% conversion after 2 hours at 45°C. Neutralization with ammonium hydroxide/methanol and crystallization yielded 83.7% pure product.

Challenges for Chloro Derivatives

Chlorine’s stronger electron-withdrawing effect compared to fluorine may necessitate longer reaction times or slightly elevated temperatures (50–60°C) to achieve comparable yields.

Catalytic Methylation Using Phase-Transfer Agents

Quaternary Ammonium Salt-Mediated Reactions

Purification and Crystallization Techniques

Solvent Selection for Recrystallization

Post-synthetic purification critically impacts final purity. Methanol-water mixtures (3:1 v/v) effectively remove unreacted starting materials and by-products. For instance, recrystallizing crude 4-fluoro-N-methyl-3-nitroaniline from methanol at 5–10°C increased purity from 95% to ≥99%.

Optimized Crystallization Conditions

| Parameter | Optimal Range | Effect on Purity |

|---|---|---|

| Solvent (MeOH:H₂O) | 3:1 to 4:1 | Maximizes yield |

| Cooling Rate | 0.5–1°C/min | Reduces occlusions |

| Seed Crystal Loading | 1–2% w/w | Controls crystal size |

Comparative Analysis of Methodologies

Table 1: Performance Metrics for Methylation Methods

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |

|---|---|---|---|---|

| Formylation-Alkylation | 93.2 | ≥98 | 16–24 | High |

| Acid-Catalyzed | 83.7 | ≥99 | 4–6 | Industrial |

| PTC (Theoretical) | ~85 | ≥97 | 4–6 | Moderate |

The formylation-alkylation route offers superior yields but requires multiple steps, making it less suitable for large-scale production. Acid-catalyzed direct methylation provides a balance between efficiency and scalability, though with marginally lower yields.

As a volatile carcinogen, CH₃I requires strict containment. Closed-system reactors with scrubbers are mandatory, as implemented in the referenced DMF-based procedures .

Applications De Recherche Scientifique

Chemistry

4-Chloro-N-methyl-3-nitroaniline is primarily used as an intermediate in the synthesis of azo dyes . Azo dyes are widely utilized in textiles and other industries due to their vibrant colors and stability. The compound's ability to participate in nucleophilic aromatic substitution reactions makes it valuable for creating complex organic molecules.

| Application | Description |

|---|---|

| Azo Dye Synthesis | Acts as a precursor for various azo compounds. |

| Organic Synthesis | Used in creating pharmaceuticals and agrochemicals. |

Biology

Research has indicated that this compound may influence biological systems. Studies have explored its effects on metabolite profiles in animal models, revealing potential impacts on metabolic pathways.

| Study Focus | Findings |

|---|---|

| Metabolite Profiling | Alterations observed in plasma samples of treated rats. |

| Toxicology Studies | Indicated potential for extravascular hemolytic anemia. |

Medicine

The pharmaceutical potential of this compound is under investigation for its role in drug development. Its structure may allow it to interact with specific biological targets, potentially leading to new therapeutic agents.

| Research Area | Potential Outcomes |

|---|---|

| Drug Development | Exploration as a lead compound for targeting diseases. |

| Anticancer Activity | Evaluation of derivatives for selective cytotoxicity. |

Case Studies

- Toxicological Evaluation : A study administered 45 mg/kg bw/day of this compound to rats over four weeks, resulting in observable changes in metabolite profiles and indications of hemolytic anemia . This research highlights both the compound's biological activity and its potential risks.

- Synthesis of Derivatives : Researchers have synthesized various derivatives based on this compound to evaluate their anticancer properties, discovering promising candidates that exhibit selective cytotoxicity against cancer cells compared to non-tumor cells .

Mécanisme D'action

The mechanism of action of 4-chloro-N-methyl-3-nitroaniline involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially affecting metabolic pathways.

Pathways Involved: It may influence oxidative stress pathways, leading to changes in cellular redox states and the production of reactive oxygen species.

Comparaison Avec Des Composés Similaires

Physical and Structural Properties

The table below compares key physical properties of 4-chloro-3-nitroaniline with structurally related nitroaniline derivatives:

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Features |

|---|---|---|---|---|---|

| 4-Chloro-3-nitroaniline | 635-22-3 | C₆H₅ClN₂O₂ | 172.57 | 99–101 | Chloro (C4), nitro (C3) |

| 4-Nitroaniline | 100-01-6 | C₆H₆N₂O₂ | 138.12 | 147–149 | Nitro (C4) |

| 3-Nitroaniline | 99-09-2 | C₆H₆N₂O₂ | 138.12 | 114–116 | Nitro (C3) |

| 3-Chloro-4-nitroaniline | 825-41-2 | C₆H₅ClN₂O₂ | 172.57 | Not reported | Chloro (C3), nitro (C4) |

| 4-Chloro-2-nitroaniline | 635-22-3* | C₆H₅ClN₂O₂ | 172.57 | Not reported | Chloro (C4), nitro (C2) |

| 2-Chloro-4-nitroaniline | 121-87-9 | C₆H₅ClN₂O₂ | 172.57 | 108–110 | Chloro (C2), nitro (C4) |

| 4-Chloro-N-ethyl-2-nitroaniline | 2938-69-4 | C₈H₁₀ClN₂O₂ | 200.63 | Not reported | Chloro (C4), nitro (C2), ethyl (N) |

Notes:

- *4-Chloro-2-nitroaniline shares the same CAS as 4-chloro-3-nitroaniline in some sources due to historical inconsistencies .

- Isomeric differences (e.g., chloro/nitro positional isomers) significantly impact melting points and reactivity. For example, 2-chloro-4-nitroaniline (m.p. 108–110°C) has a lower melting point than 4-chloro-3-nitroaniline due to reduced molecular symmetry .

Toxicity Profiles

4-Chloro-3-Nitroaniline

- Subchronic Toxicity : In rats, doses ≥18 mg/kg caused hemolytic anemia (Heinz bodies), splenic congestion, and testicular atrophy .

- Mechanism : Likely involves nitro group reduction to reactive intermediates (e.g., hydroxylamines) that oxidize hemoglobin and deplete glutathione (GSH) .

Comparison with Isomers

- 2-Chloro-4-Nitroaniline (2C4NA) : Exhibits higher hepatotoxicity than 4-chloro-2-nitroaniline (4C2NA), inducing severe GSH depletion (10 mM/10⁶ cells vs. 13 mM/10⁶ cells) and microsomal damage in rat hepatocytes .

- 3-Chloro-4-Nitroaniline: Limited toxicity data, but structural similarity suggests comparable hematotoxicity.

Unsubstituted Derivatives

- 4-Nitroaniline : Less toxic than chloro-nitroanilines but still classified as hazardous (oral LD₅₀ in rats: 750 mg/kg) .

Activité Biologique

Overview

4-Chloro-N-methyl-3-nitroaniline is an organic compound that has garnered attention in various fields, particularly due to its biological activity and potential toxicological implications. This compound is characterized by the presence of a chloro group, a methyl group, and a nitro group attached to an aniline backbone. Understanding its biological activity is crucial for evaluating its safety and potential applications in pharmaceuticals and environmental sciences.

Toxicological Studies

Research indicates that this compound exhibits significant toxicological effects, particularly in animal models. Notably, studies have shown that administration of this compound at doses of 45 mg/kg body weight per day over four weeks resulted in extravascular hemolytic anemia in rats. This finding underscores the compound's potential for causing adverse health effects and highlights the need for careful handling in research settings .

Table 1: Toxicological Effects of this compound

| Study | Dose (mg/kg) | Duration (weeks) | Observed Effect |

|---|---|---|---|

| Study A | 45 | 4 | Extravascular hemolytic anemia |

Metabolic Interactions

The metabolic interactions of this compound have also been a focus of research. Studies indicate that exposure leads to significant changes in metabolite profiles among different rat strains, suggesting strain-dependent effects on metabolism and toxicity. Such findings are essential for understanding how this compound interacts with biological systems and its implications for human health .

The mechanism by which this compound exerts its biological effects involves its interaction with various biochemical pathways. It has been suggested that the compound may act as an inhibitor of specific enzymes or receptors, which could modulate key cellular processes such as proliferation and apoptosis. This mechanism may contribute to its observed toxicological effects and potential therapeutic applications .

Case Study 1: Hemolytic Anemia in Rats

In a controlled study, rats were administered varying doses of this compound to assess the dose-response relationship regarding hemolytic anemia. The results indicated a clear correlation between dosage and severity of anemia, providing critical insights into the safety thresholds for this compound.

Case Study 2: Metabolic Profiling

Another study focused on the metabolic profiling of different rat strains exposed to this compound. The findings revealed distinct metabolic pathways activated in response to the compound, highlighting the importance of genetic factors in toxicity assessments.

Implications for Human Health

The biological activity of this compound raises significant concerns regarding its potential impact on human health. Given its demonstrated toxicity in animal models, further research is warranted to evaluate its safety profile and mechanisms of action. Understanding these aspects is crucial for regulatory assessments and the development of guidelines for safe handling.

Q & A

Q. What are the optimal synthetic routes for 4-chloro-N-methyl-3-nitroaniline, and how can reaction yields be improved?

Methodological Answer: The synthesis of nitroaniline derivatives typically involves nitration and alkylation steps. For this compound, a plausible route includes:

Chlorination : Introduce chlorine at the 4-position of N-methylaniline using Cl₂/FeCl₃.

Nitration : Perform regioselective nitration at the 3-position using HNO₃/H₂SO₄ under controlled temperature (0–5°C).

Purification : Crystallize the product using ethanol/water mixtures.

To enhance yields, optimize stoichiometry (e.g., 1.2 equiv HNO₃ for nitration) and monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3). For characterization, use melting point analysis (expected range: 145–150°C) and compare with literature values .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

Methodological Answer: Combine ¹H NMR , ¹³C NMR , and HRMS for unambiguous confirmation:

- ¹H NMR : Expect aromatic protons as doublets (δ 7.2–8.5 ppm) and a singlet for N–CH₃ (δ 3.0–3.3 ppm).

- ¹³C NMR : Look for carbons adjacent to nitro (δ 145–150 ppm) and chloro (δ 125–130 ppm) groups.

- HRMS : Calculate exact mass (C₇H₆ClN₂O₂: 187.0085 g/mol) and match with experimental m/z [M+H]⁺.

For advanced validation, use 2D NMR (COSY, HSQC) to resolve coupling patterns and assign substituent positions .

Q. What analytical methods are recommended for quantifying this compound in mixed matrices?

Methodological Answer: Employ HPLC-UV with a C18 column (e.g., Zorbax Eclipse XDB-C18, 4.6 × 150 mm, 5 µm) and mobile phase (acetonitrile/0.1% formic acid, 60:40) at 254 nm. Calibrate using certified reference standards (e.g., 4-nitroaniline derivatives in methylene chloride, as in ). For trace detection, use LC-MS/MS in MRM mode (Q1: 187.0 → Q3: 140.0 for fragmentation). Validate method precision with ≤5% RSD across triplicates .

Advanced Research Questions

Q. What mechanistic insights explain the hemolytic toxicity of this compound observed in rodent models?

Methodological Answer: The compound induces Heinz body anemia via redox cycling:

Nitro Reduction : Hepatic enzymes reduce the nitro group to nitroso intermediates, generating ROS (e.g., superoxide).

Erythrocyte Damage : ROS oxidize hemoglobin, forming methemoglobin and precipitating Heinz bodies.

Validate this using in vitro erythrocyte assays : Incubate rat RBCs with 10–100 µM compound and measure methemoglobin (MetHb) via spectroscopy (630 nm). Correlate with in vivo findings (e.g., splenic hemosiderosis and bone marrow hyperplasia) .

Q. How can computational modeling predict the electronic properties of this compound for photochemical applications?

Methodological Answer: Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to:

Calculate HOMO-LUMO gaps (predicting λmax for UV-Vis absorption).

Simulate electrostatic potential maps to identify reactive sites (e.g., nitro group for nucleophilic attack).

Compare results with experimental UV-Vis spectra (e.g., in DMSO, λmax ~350 nm) and cyclic voltammetry (redox peaks at −0.5 to −1.2 V vs. Ag/AgCl) .

Q. How to resolve contradictions in reported solubility data for this compound across solvents?

Methodological Answer: Systematically test solubility using shake-flask method :

Saturate solvent (e.g., DMSO, ethanol, chloroform) with the compound at 25°C.

Filter and quantify supernatant via HPLC.

Account for solvent polarity (logP ~1.8) and hydrogen-bonding capacity. Discrepancies may arise from impurities; use DSC to confirm crystalline purity (melting enthalpy ±5% of theoretical) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.